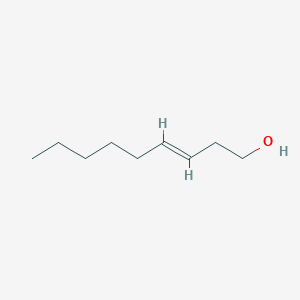
3-Bromo-5-chloro-2-hydroxypyridine
Vue d'ensemble
Description
3-Bromo-5-chloro-2-hydroxypyridine (BCH) is an organic compound belonging to the pyridine family of compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals and other industrial chemicals. BCH is also used as a starting material in the synthesis of many other organic compounds. It has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Inhibition du domaine bromodomaine
3-Bromo-5-chloro-2-hydroxypyridine : a été étudié pour son potentiel en tant qu’inhibiteur du domaine bromodomaine. Les domaines bromodomaines sont impliqués dans la régulation de l’expression des gènes en reconnaissant les résidus de lysine acétylés sur les queues d’histones, ce qui peut affecter la progression du cancer et l’inflammation . La capacité du composé à inhiber ces domaines pourrait conduire à de nouvelles stratégies thérapeutiques contre les maladies où l’épigénétique joue un rôle crucial.
Études d’arrimage moléculaire
Le composé est utilisé dans des études d’arrimage moléculaire pour prédire son interaction avec des cibles biologiques. Ceci est crucial dans la conception de médicaments, où la compréhension de l’interaction entre les petites molécules et les protéines peut guider le développement de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .
Analyse spectrale
Analyse spectrale : de This compound fournit des informations sur sa structure électronique. Des techniques comme la spectroscopie UV-visible sont utilisées pour étudier les propriétés d’absorption et d’émission du composé, qui sont essentielles pour développer des matériaux avec des caractéristiques optiques spécifiques .
Caractérisation physicochimique
Les propriétés physicochimiques du composé sont caractérisées pour comprendre sa stabilité, sa réactivité et son aptitude à diverses applications. Cela comprend l’étude de son potentiel électrostatique moléculaire, de sa fonction de localisation électronique et de ses fonctions de Fukui, qui sont importantes pour prédire son comportement dans les réactions chimiques .
Investigations théoriques
Théorie de la fonctionnelle de la densité (DFT) : et les méthodes de Hartree-Fock (HF) sont appliquées pour étudier théoriquement la structure moléculaire et les propriétés de This compound. Ces méthodes de calcul sont essentielles pour prédire le comportement des composés chimiques avant qu’ils ne soient synthétisés en laboratoire .
Analyse des interactions non covalentes
L’analyse des interactions non covalentes au sein du composé et entre le composé et d’autres molécules est cruciale pour comprendre ses propriétés de liaison. Ceci est particulièrement important dans la conception de structures supramoléculaires et de produits pharmaceutiques .
Safety and Hazards
3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
3-Bromo-5-chloro-2-hydroxypyridine is a bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in gene regulation .
Mode of Action
The compound interacts with its targets (bromodomains) by binding to the acetylated lysine recognition pocket, thereby inhibiting the function of bromodomains . This interaction can lead to changes in gene expression and cellular processes .
Biochemical Pathways
As a bromodomain inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific bromodomains it inhibits. Generally, bromodomain inhibition can lead to changes in gene expression, potentially impacting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility might be affected by the pH of the environment . More research is needed to fully understand these influences.
Analyse Biochimique
Biochemical Properties
3-Bromo-5-chloro-2-hydroxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, influencing gene expression and chromatin structure. By inhibiting bromodomains, this compound can modulate gene expression and impact various cellular processes . The compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which stabilize its binding to target sites .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomains, this compound can alter the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis . This modulation can lead to changes in cellular behavior, such as reduced cell growth or increased cell death, depending on the context and concentration of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomains. The compound fits into the acetyl-lysine binding pocket of bromodomains, preventing the recognition of acetylated histones and subsequent gene activation . This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular function. Additionally, this compound may influence other molecular targets, such as enzymes involved in metabolic pathways, through similar binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bromodomains and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit bromodomains without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dehalogenated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it exerts its inhibitory effects on bromodomains . This localization is crucial for its activity and function, as it ensures that this compound reaches its molecular targets and modulates cellular processes effectively .
Propriétés
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137628-16-1 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


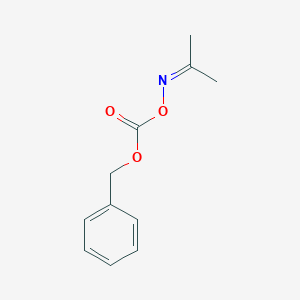


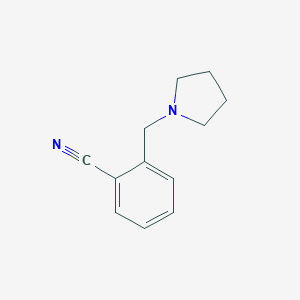
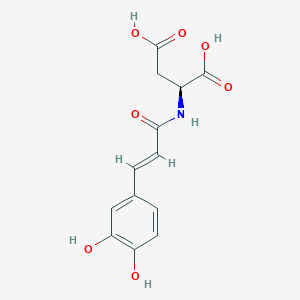
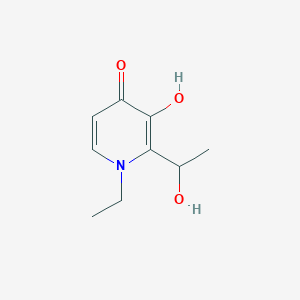
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
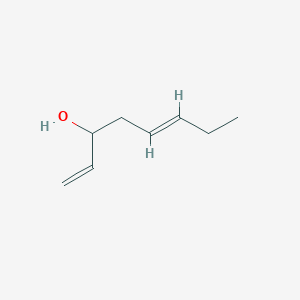
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
